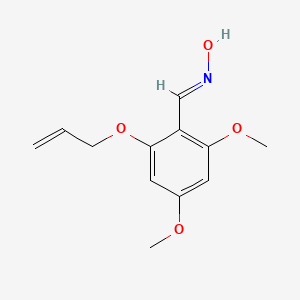

4,6-dimethoxy-O-allylsalicylaldehyde oxime

Descripción

Propiedades

IUPAC Name |

(NE)-N-[(2,4-dimethoxy-6-prop-2-enoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-4-5-17-12-7-9(15-2)6-11(16-3)10(12)8-13-14/h4,6-8,14H,1,5H2,2-3H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBQCVXDZYOHML-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OCC=C)C=NO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OCC=C)/C=N/O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Allylation of 4,6-Dimethoxysalicylaldehyde

The first step introduces an allyl group to the phenolic oxygen of 4,6-dimethoxysalicylaldehyde. This nucleophilic substitution employs allyl bromide in acetone, catalyzed by potassium carbonate (K₂CO₃) under reflux conditions (14 hours, 74% yield). The reaction mechanism proceeds via deprotonation of the hydroxyl group by K₂CO₃, followed by attack of the resulting phenoxide on the allyl bromide.

Oximation of the Intermediate Aldehyde

The allylated intermediate undergoes oximation using hydroxylamine hydrochloride (NH₂OH·HCl) in aqueous sodium carbonate (Na₂CO₃) at ambient temperature. This step achieves a 55% yield, forming the target oxime through nucleophilic addition of hydroxylamine to the aldehyde carbonyl. The reaction’s moderate yield is attributed to competing side reactions, such as over-oxidation or dimerization.

Limitations of the Traditional Approach

While reliable, this method’s multi-step nature and moderate cumulative yield (~40.7%) limit its scalability. Additionally, the use of volatile solvents like acetone raises environmental concerns.

Mechanochemical Grinding: An Eco-Friendly Alternative

Recent advances highlight mechanochemical grinding as a solvent-free method for oxime synthesis. Li et al. (2007) demonstrated that grinding carbonyl compounds with hydroxylamine hydrochloride and a basic catalyst (e.g., Bi₂O₃) yields oximes efficiently.

Mechanistic Insights

The grinding process enhances molecular contact between reactants, accelerating the oximation. Bi₂O₃ acts as a mild base, deprotonating hydroxylamine to generate the nucleophilic NH₂O⁻ species, which attacks the aldehyde carbonyl.

Comparative Analysis of Synthesis Methods

Emerging Techniques in Oxime Synthesis

Microwave-Assisted Reactions

Microwave irradiation reduces reaction times from hours to minutes. For example, oximation of benzaldehyde derivatives under microwave conditions achieves >90% yields in 5 minutes. Adapting this to 4,6-dimethoxy-O-allylsalicylaldehyde could enhance efficiency.

Catalytic Systems

Palladium and vanadium catalysts enable oxidative oximation of amines to oximes. Though primarily used for aryl amines, these systems could be modified for aldehyde substrates.

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dimethoxy-O-allylsalicylaldehyde oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it back to the parent aldehyde.

Substitution: It can participate in nucleophilic substitution reactions, especially at the oxime group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can react with the oxime group under mild conditions.

Major Products

Oxidation: Produces nitroso derivatives.

Reduction: Yields the parent aldehyde.

Substitution: Forms substituted oxime derivatives.

Aplicaciones Científicas De Investigación

4,6-Dimethoxy-O-allylsalicylaldehyde oxime has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its role in drug development, particularly in the synthesis of bioactive compounds.

Mecanismo De Acción

The mechanism of action of 4,6-dimethoxy-O-allylsalicylaldehyde oxime involves its interaction with specific molecular targets. One notable mechanism is its inhibition of the enzyme tyrosinase, which is responsible for melanin synthesis. By inhibiting tyrosinase, this compound reduces melanin production, making it useful in cosmetic and dermatological applications .

Comparación Con Compuestos Similares

Comparison with Structurally or Functionally Similar Oximes

The provided evidence includes two oximes: 4-methylpentan-2-one oxime (a simple aliphatic oxime) and phosgene oxime (a highly toxic urticant). While these compounds share the oxime functional group, their structural and functional differences highlight key distinctions from 4,6-dimethoxy-O-allylsalicylaldehyde oxime.

Structural Analogues

a. 4-Methylpentan-2-one Oxime (CAS 105-44-2)

b. Phosgene Oxime (CX)

- Structure : A highly reactive, chlorine-containing oxime with potent electrophilic properties.

- Properties : Extremely corrosive, causing immediate tissue damage and systemic toxicity. Penetrates protective gear due to low molecular weight and volatility (Table 1, ).

- Applications : Historically developed as a chemical warfare agent .

c. This compound

- Hypothesized Properties :

- Aromaticity : The salicylaldehyde backbone and methoxy groups may enhance stability and metal-binding capacity compared to aliphatic oximes.

- Substituent Effects : Allyl groups could increase lipophilicity, while methoxy groups improve solubility in polar solvents.

- Toxicity : Likely less acutely toxic than phosgene oxime due to the absence of reactive chlorine substituents.

Physicochemical Properties Comparison

Functional and Application Differences

Actividad Biológica

4,6-Dimethoxy-O-allylsalicylaldehyde oxime (CAS Number: 135522-19-9) is a compound notable for its oxime functional group, which contributes to its unique chemical reactivity and biological activity. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the following structural features:

- Molecular Formula : C12H15N1O3

- Molecular Weight : 221.25 g/mol

- Functional Groups : Contains methoxy groups and an oxime group which enhance its reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Antioxidant Activity

The compound has been evaluated for its antioxidant potential using various assays such as DPPH and ABTS. It shows a strong ability to scavenge free radicals, indicating its potential as a natural antioxidant.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Anti-inflammatory Effects

In animal models, this compound has been shown to reduce inflammation markers significantly. The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.

- Scavenging Free Radicals : The oxime group contributes to its ability to neutralize reactive oxygen species (ROS).

- Modulation of Cell Signaling Pathways : It may influence pathways related to cell proliferation and apoptosis.

Case Studies

Several studies have reported on the efficacy of this compound in specific applications:

-

Study on Antimicrobial Properties :

- A study published in Journal of Antimicrobial Chemotherapy evaluated the compound against multi-drug resistant strains and found promising results, suggesting it could be a candidate for developing new antimicrobial agents.

-

Antioxidant Study :

- Research in Food Chemistry highlighted its potential as a food preservative due to its antioxidant properties, providing a natural alternative to synthetic additives.

-

Anti-inflammatory Research :

- A study in Pharmacology Reports demonstrated that treatment with this compound reduced paw edema in rats, supporting its anti-inflammatory claims.

Q & A

Basic Research Questions

Q. How can the synthesis of 4,6-dimethoxy-O-allylsalicylaldehyde oxime be optimized for improved yield and purity?

- Methodological Answer :

- Reaction Conditions : Use hydroxylamine hydrochloride in ethanol under reflux with sodium acetate as a buffer (pH ~4–5). Monitor reaction completion via TLC.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Yield Optimization : Vary stoichiometry of aldehyde to hydroxylamine (1:1.2 molar ratio) and extend reaction time to 6–8 hours.

- Key References : Similar oxime syntheses utilize these conditions, with yields up to 85% reported for structurally analogous compounds .

Q. What spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR to identify methoxy (δ 3.8–4.0 ppm), allyl (δ 5.0–6.0 ppm), and oxime (δ 8.0–8.5 ppm) protons. ¹³C NMR confirms carbonyl carbon (δ ~150 ppm) and oxime (C=N, δ ~160 ppm).

- IR Spectroscopy : Stretch at ~3200 cm⁻¹ (O-H) and ~1650 cm⁻¹ (C=N).

- X-ray Crystallography : Resolve stereochemistry (E/Z isomerism) and molecular packing.

- Validation : Compare data with literature analogs like anthraldehyde oximes and imidazole-containing oximes .

Advanced Research Questions

Q. How does the allyl group influence the reactivity of this compound in organic transformations?

- Methodological Answer :

- Claisen Rearrangement : The allyl group undergoes thermal rearrangement to form γ,δ-unsaturated carbonyl intermediates. Monitor via GC-MS or NMR.

- Protection/Deprotection : Test allyl cleavage using Pd(0) catalysts under mild conditions.

- Comparative Studies : Contrast reactivity with non-allylated analogs (e.g., methoxy-substituted salicylaldehyde oximes).

- Key Insight : Allyl groups enhance electrophilicity at the oxime nitrogen, facilitating metal coordination .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi.

- Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s method) or nitric oxide synthase (via Griess assay).

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values.

- Reference Data : Oxime derivatives in and show IC₅₀ values ranging from 10–50 µM in similar assays .

Q. How does this compound function as a ligand in transition metal complexes, and how are these complexes characterized?

- Methodological Answer :

- Synthesis : React with metal salts (e.g., Co(II), Cu(II)) in ethanol/water (1:1) at 60°C.

- Characterization :

- UV-Vis : Detect d-d transitions (e.g., Co complexes at λ ~500 nm).

- Magnetic Susceptibility : Determine metal oxidation states.

- X-ray Diffraction : Resolve coordination geometry (e.g., square planar vs. octahedral).

- Application : Study catalytic activity in oxidation reactions (e.g., cyclohexane to adipic acid) .

Q. What factors influence the stability of this compound under experimental conditions?

- Methodological Answer :

- Light/Temperature : Store at –20°C in amber vials to prevent photodegradation.

- pH Sensitivity : Test hydrolysis in buffered solutions (pH 2–12) via HPLC.

- Oxidative Stability : Expose to H₂O₂ or O₂; monitor decomposition by NMR.

- Guidelines : Stability data from hydrazide compounds suggest <5% degradation over 6 months at –20°C .

Data Contradiction and Mechanistic Analysis

Q. How can conflicting reports on the biological activity of oxime derivatives be resolved?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1–100 µM).

- Structural Analog Comparison : Compare with 9-anthraldehyde oxime () and imidazole-oxime hybrids () to isolate substituent effects.

- Meta-Analysis : Use computational tools (e.g., molecular docking) to predict binding affinities vs. experimental IC₅₀ values.

Q. What kinetic methods elucidate the role of this compound in catalytic mechanisms?

- Methodological Answer :

- Rate Studies : Monitor substrate conversion via GC or UV-Vis under pseudo-first-order conditions.

- Isotopic Labeling : Use ¹⁸O-labeled oximes to track oxygen transfer in oxidation reactions.

- Spectroscopic Trapping : Identify intermediates via in-situ FTIR or EPR spectroscopy.

- Case Study : highlights oxime-catalyzed nitrile formation with turnover frequencies >100 h⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.